Cas no 946427-09-4 (methyl 6-bromo-1-methyl-1H-indole-3-carboxylate)

methyl 6-bromo-1-methyl-1H-indole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 5-bromo-1-methyl-1H-indole-3-carboxylate
- methyl 5-bromo-1-methylindole-3-carboxylate
- STK689796
- SBB014275
- ST084966
- methyl 6-bromo-1-methyl-1H-indole-3-carboxylate
-
- MDL: MFCD31648270
- Inchi: 1S/C11H10BrNO2/c1-13-6-9(11(14)15-2)8-5-7(12)3-4-10(8)13/h3-6H,1-2H3
- InChI Key: HYEVKYLKCUGBHK-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(C(=O)OC)=CN2C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 259
- Topological Polar Surface Area: 31.2
methyl 6-bromo-1-methyl-1H-indole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M203720-100mg |
Methyl 6-bromo-1-methyl-1H-indole-3-carboxylate |
946427-09-4 | 100mg |
$ 470.00 | 2022-06-04 | ||
Matrix Scientific | 222418-1g |
Methyl 6-bromo-1-methyl-1H-indole-3-carboxylate, 95% min |
946427-09-4 | 95% | 1g |
$906.00 | 2023-09-09 | |
eNovation Chemicals LLC | Y1086479-1g |
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate |
946427-09-4 | 95% | 1g |
$985 | 2022-11-02 | |
Chemenu | CM259741-1g |
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate |
946427-09-4 | 95%+ | 1g |
$1280 | 2023-02-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1211290-1g |
Methyl 6-bromo-1-methyl-1H-indole-3-carboxylate |
946427-09-4 | 98% | 1g |
¥4043.00 | 2024-04-24 | |
A2B Chem LLC | AI63471-250mg |
Methyl 5-bromo-1-methyl-1h-indole-3-carboxylate |
946427-09-4 | 95% | 250mg |
$223.00 | 2023-12-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6290-1G |
methyl 6-bromo-1-methyl-1H-indole-3-carboxylate |
946427-09-4 | 95% | 1g |
¥ 2,851.00 | 2023-04-12 | |
TRC | M203720-50mg |
Methyl 6-bromo-1-methyl-1H-indole-3-carboxylate |
946427-09-4 | 50mg |
$ 285.00 | 2022-06-04 | ||
Chemenu | CM259741-250mg |
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate |
946427-09-4 | 95%+ | 250mg |
$518 | 2023-02-01 | |
eNovation Chemicals LLC | Y1086479-250mg |
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate |
946427-09-4 | 95% | 250mg |
$480 | 2022-11-02 |
methyl 6-bromo-1-methyl-1H-indole-3-carboxylate Related Literature
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Dmitry M. Rudkevich,Heng Xu Chem. Commun., 2005, 2651-2659
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
Additional information on methyl 6-bromo-1-methyl-1H-indole-3-carboxylate
Methyl 6-bromo-1-methyl-1H-indole-3-carboxylate (CAS No. 946427-09-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 6-bromo-1-methyl-1H-indole-3-carboxylate, identified by its unique chemical identifier CAS No. 946427-09-4, represents a significant compound in the realm of pharmaceutical chemistry. This molecule, characterized by its brominated indole core and ester functionality, has garnered considerable attention due to its versatile applications in drug discovery and molecular synthesis.
The structural motif of methyl 6-bromo-1-methyl-1H-indole-3-carboxylate consists of a benzene ring fused to a pyrrole ring, with additional substituents that enhance its reactivity and utility. The presence of a bromine atom at the 6-position and a methyl group at the 1-position, along with a carboxylate ester at the 3-position, makes this compound a valuable intermediate for constructing more complex pharmacophores.
In recent years, the pharmaceutical industry has witnessed a surge in the development of indole-based therapeutics, owing to their broad spectrum of biological activities. Compounds derived from indole scaffolds have shown promise in treating various diseases, including cancer, neurological disorders, and infectious diseases. The bromine substituent in methyl 6-bromo-1-methyl-1H-indole-3-carboxylate facilitates further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many drugs.
One of the most notable applications of methyl 6-bromo-1-methyl-1H-indole-3-carboxylate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. By modifying the indole core with appropriate substituents, researchers can develop potent inhibitors that target specific kinases. The ester group in this compound can be hydrolyzed to yield a free carboxylic acid, which can then be further functionalized to create more elaborate molecular architectures.
The versatility of methyl 6-bromo-1-methyl-1H-indole-3-carboxylate extends beyond kinase inhibition. It has also been utilized in the development of antimicrobial agents. Indole derivatives have demonstrated efficacy against various bacterial and fungal strains, making them attractive candidates for novel antibiotics. The bromine atom provides a handle for further derivatization, allowing chemists to explore different chemical space and identify new antimicrobial compounds.
Recent studies have highlighted the potential of methyl 6-bromo-1-methyl-1H-indole-3-carboxylate in addressing neurological disorders. Indole-based compounds have shown neuroprotective properties and have been investigated for their role in modulating neurotransmitter systems. For instance, derivatives of indole have been found to exhibit antioxidant and anti-inflammatory effects, which are beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The structural features of this compound make it an ideal candidate for designing molecules that can interact with specific targets in the central nervous system.
The synthesis of methyl 6-bromo-1-methyl-1H-indole-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Typically, it starts with the bromination of an indole precursor followed by methylation and esterification. Advanced synthetic techniques such as flow chemistry have been employed to improve yield and purity. These methods not only enhance efficiency but also minimize waste, aligning with the growing emphasis on sustainable chemistry.
In conclusion, methyl 6-bromo-1-methyl-1H-indole-3-carboxylate (CAS No. 946427-09-4) is a pivotal intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable in the development of drugs targeting various diseases. As research continues to uncover new therapeutic applications for indole derivatives, compounds like this are poised to play an even greater role in drug discovery and development.
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